4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide
Description
4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of benzoic acids and derivatives. This compound is characterized by the presence of a carboxylic acid substituent attached to a benzene ring, along with tert-butyl and dibromo-hydroxyphenyl groups .
Properties
IUPAC Name |
4-tert-butyl-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2N2O2/c1-18(2,3)13-6-4-11(5-7-13)17(24)22-21-10-12-8-14(19)9-15(20)16(12)23/h4-10,23H,1-3H3,(H,22,24)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILWHHVYXQWFCZ-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and 3,5-dibromo-2-hydroxybenzaldehyde. Both reactants are dissolved in a minimal amount of distilled and dried ethanol before mixing . The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield.
Chemical Reactions Analysis
4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromine sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The specific pathways involved depend on the biological context and the target organism.
Comparison with Similar Compounds
4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide can be compared with other similar compounds such as:
4-tert-butyl-N’-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide: This compound has a similar structure but with a fluoro-methoxyphenyl group instead of a dibromo-hydroxyphenyl group.
4-tert-butyl-N’-[(E)-(4-(3-fluoropropoxy)phenyl)methylidene]benzohydrazide: This compound features a fluoropropoxyphenyl group.
The uniqueness of 4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide lies in its specific dibromo-hydroxyphenyl group, which imparts distinct chemical and biological properties.
Biological Activity
4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-tert-butylbenzohydrazide and 3,5-dibromo-2-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to yield the desired hydrazone derivative. The structure can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Biological Activity Overview
The biological activity of this compound includes:
- Antioxidant Activity : This compound has shown significant antioxidant properties, which can help in mitigating oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.
- Enzyme Inhibition : The compound exhibits inhibitory activity towards certain enzymes, notably urease, which is important in various physiological processes.
Antioxidant Activity
Research has indicated that benzohydrazide derivatives possess antioxidant properties. A study evaluating similar compounds found that they effectively scavenge free radicals and inhibit lipid peroxidation. The mechanism involves the donation of hydrogen atoms to reactive species, thus neutralizing them and preventing cellular damage .
Antimicrobial Activity
In vitro assays have demonstrated that this compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, showcasing its potential as an antimicrobial agent .
Enzyme Inhibition
The compound has been evaluated for its urease inhibitory activity. In vitro studies reported an IC50 value range between 13.33 ± 0.58 µM to 251.74 ± 6.82 µM, indicating that it possesses a stronger inhibitory effect compared to standard thiourea (IC50 = 21.14 ± 0.425 µM). Structure-Activity Relationship (SAR) studies suggest that electron-donating groups on the phenyl ring enhance enzyme inhibition .
Case Studies
-
Urease Inhibition Study :
- Objective : To evaluate the urease inhibitory potential of synthesized benzohydrazide derivatives.
- Methodology : Various derivatives were synthesized and tested for urease inhibition.
- Results : Compounds with electron-donating substituents showed enhanced activity, indicating the importance of molecular structure in biological efficacy.
-
Antioxidant Efficacy Assessment :
- Objective : To assess the antioxidant capacity of this compound.
- Methodology : DPPH radical scavenging assay was employed.
- Results : The compound demonstrated significant scavenging activity, comparable to known antioxidants.
Q & A
Q. What are the standard synthetic protocols for preparing 4-<i>tert</i>-butyl-<i>N</i>′-[(<i>E</i>)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide?
The compound is typically synthesized via condensation of 4-<i>tert</i>-butylbenzohydrazide with 3,5-dibromo-2-hydroxybenzaldehyde. A standard protocol involves refluxing equimolar amounts (3 mmol each) in absolute ethanol for 7 hours, followed by cooling to 5°C to precipitate the product. Purification is achieved via recrystallization from ethanol or dichloromethane . Key parameters include strict anhydrous conditions to avoid hydrolysis and the use of spectroscopic methods (IR, <sup>1</sup>H/<sup>13</sup>C NMR) to confirm the hydrazone bond (C=N, ~1605–1639 cm<sup>−1</sup> in IR) and E-configuration .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous hydrazones crystallize in monoclinic systems (e.g., space group <i>Cc</i>) with unit cell parameters such as <i>a</i> = 14.337 Å, <i>b</i> = 15.549 Å, and β = 103.33°. Key bond lengths (C=O: ~1.23 Å, C=N: ~1.29 Å) and torsional angles (e.g., 174.9° for the hydrazone backbone) confirm planarity and conjugation . Refinement using SHELXL (R1 < 0.08) ensures accuracy .
Q. What spectroscopic techniques are used to characterize this compound?
- IR Spectroscopy : Confirms functional groups (O-H: ~3200–3600 cm<sup>−1</sup>; C=O: ~1630–1650 cm<sup>−1</sup>; C=N: ~1600–1620 cm<sup>−1</sup>) .
- NMR : <sup>1</sup>H NMR shows phenolic -OH (~δ 10–12 ppm), hydrazone -NH (~δ 8–9 ppm), and aromatic protons. <sup>13</sup>C NMR confirms carbonyl (C=O: ~δ 165 ppm) and imine (C=N: ~δ 150 ppm) carbons .
- Mass Spectrometry : ESI-MS typically displays [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> peaks, with fragmentation patterns validating the hydrazone linkage .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its physicochemical properties?
SC-XRD reveals intermolecular N-H⋯O and C-H⋯O hydrogen bonds, forming 1D chains or 2D sheets. For example, N-H⋯O interactions (N⋯O: ~2.85 Å) stabilize the lattice, while bulky <i>tert</i>-butyl groups induce steric hindrance, reducing solubility in polar solvents. These features impact crystallization behavior and bioavailability .
Q. What computational methods are employed to predict the reactivity or bioactivity of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating charge-transfer potential .
- Molecular Docking : Used to predict binding affinity with biological targets (e.g., urease or VEGF). Docking scores (e.g., −9.2 kcal/mol for urease) suggest competitive inhibition via interactions with catalytic nickel ions .
Q. How does this compound behave as a ligand in coordination chemistry?
The hydrazone acts as a tridentate ligand (via Ophenolic, Nimine, and Ocarbonyl). In copper(II) complexes, it forms distorted square pyramidal geometries (e.g., [Cu(HL)Br2]), enhancing catalytic activity in epoxidation reactions (e.g., styrene conversion >70% with TBHP as oxidant) .
Methodological Considerations
- Synthesis Challenges : Bromine substituents may reduce reaction yields due to steric effects. Optimize stoichiometry (1:1.2 aldehyde:hydrazide) and reaction time (up to 12 hours) .
- Crystallization Tips : Use slow evaporation in ethanol/dichloromethane (1:3) to obtain diffraction-quality crystals .
- Computational Pitfalls : Ensure solvent effects (e.g., PCM model) are included in DFT to improve docking accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
